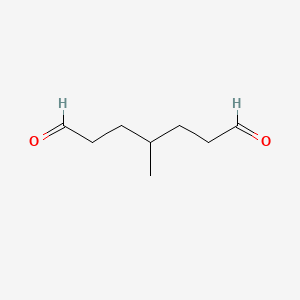

4-Methylheptanedial

Beschreibung

4-Methylheptanedial is a dialdehyde compound with the molecular formula C₈H₁₄O₂. Its IUPAC name reflects a seven-carbon chain (heptane) with a methyl group (-CH₃) at the fourth carbon and two aldehyde (-CHO) functional groups. The structure is HOCH₂-(CH₂)₂-CH(CH₃)-CH₂-CHO, where the aldehyde groups are positioned at terminal or internal carbons depending on isomerism. Dialdehydes like 4-methylheptanedial are of interest in organic synthesis, coordination chemistry, and polymer crosslinking due to their reactive aldehyde moieties .

Key properties (hypothetical, inferred from general dialdehyde behavior):

- Molecular weight: 158.20 g/mol

- Boiling point: ~200–220°C (estimated based on chain length and polarity)

- Solubility: Moderate in polar solvents (e.g., ethanol, acetone) due to aldehyde groups .

Eigenschaften

CAS-Nummer |

143519-47-5 |

|---|---|

Molekularformel |

C8H14O2 |

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

4-methylheptanedial |

InChI |

InChI=1S/C8H14O2/c1-8(4-2-6-9)5-3-7-10/h6-8H,2-5H2,1H3 |

InChI-Schlüssel |

KQRJHENSRZDHSB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC=O)CCC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Methylheptanaldehyd kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Oxidation von 4-Methylheptanol unter Verwendung von Oxidationsmitteln wie Pyridiniumchlorochromat (PCC) oder Kaliumpermanganat (KMnO4). Die Reaktion erfolgt in der Regel unter milden Bedingungen, um eine Überoxidation zu Carbonsäuren zu verhindern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann 4-Methylheptanaldehyd durch katalytische Oxidation von 4-Methylheptan hergestellt werden. Dieser Prozess beinhaltet die Verwendung von Metallkatalysatoren wie Platin oder Palladium, die auf Kohlenstoff getragen werden. Die Reaktion wird bei erhöhten Temperaturen und Drücken durchgeführt, um hohe Ausbeuten zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methylheptanaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann weiter oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Aldehydgruppen können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nucleophile wie Grignard-Reagenzien (RMgX) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: 4-Methylheptansäure.

Reduktion: 4-Methylheptanol.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methylheptanaldehyd beinhaltet seine Reaktivität mit Nucleophilen aufgrund des Vorhandenseins von Aldehydgruppen. Diese Gruppen können mit Aminen Schiff-Basen bilden, die in verschiedenen biochemischen Prozessen wichtig sind. Die Verbindung kann auch Oxidations-Reduktionsreaktionen eingehen, die eine Rolle in der Redoxbiologie spielen.

Wirkmechanismus

The mechanism of action of 4-Methylheptanedial involves its reactivity with nucleophiles due to the presence of aldehyde groups. These groups can form Schiff bases with amines, which are important in various biochemical processes. The compound can also undergo oxidation-reduction reactions, playing a role in redox biology.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Chain Length | Substituents | Key Applications |

|---|---|---|---|---|

| 4-Methylheptanedial | C₈H₁₄O₂ | 7-carbon | Methyl at C4 | Ligand synthesis, crosslinking |

| Glutaraldehyde | C₅H₈O₂ | 5-carbon | None | Biocidal agent, tissue fixation |

| Adipaldehyde | C₆H₁₀O₂ | 6-carbon | None | Polymer precursor |

| 2-Methylpentanedial | C₆H₁₀O₂ | 5-carbon | Methyl at C2 | Chelation studies |

Key Findings:

Chain Length and Physical Properties :

- Longer chains (e.g., 4-methylheptanedial vs. glutaraldehyde) increase molecular weight and boiling points but reduce solubility in water due to hydrophobic interactions .

- Branched chains (e.g., methyl substituents) lower melting points compared to linear analogs by disrupting crystallinity .

Reactivity in Coordination Chemistry :

- Dialdehydes act as multidentate ligands. For example, glutaraldehyde forms stable complexes with transition metals like Cu(II) and Fe(III). 4-Methylheptanedial’s methyl group may sterically hinder metal coordination compared to simpler analogs like adipaldehyde .

Applications: Glutaraldehyde: Widely used in biomedical fields for crosslinking proteins. 4-Methylheptanedial: Potential niche in synthesizing sterically hindered metal complexes or asymmetric catalysts, though specific studies are absent in the provided evidence .

Table 2: Analytical Methods for Dialdehydes (Hypothetical Data)

| Method | Target Compound | Detection Limit | Utility |

|---|---|---|---|

| Gas Chromatography | 4-Methylheptanedial | 0.1 ppm | Purity assessment, volatile analysis |

| NMR Spectroscopy | All dialdehydes | 1–5 mol% | Structural elucidation |

| FT-IR | All dialdehydes | 1% | Functional group identification |

- Synthesis Challenges: 4-Methylheptanedial’s branched structure complicates regioselective oxidation of diols or controlled ozonolysis of alkenes. Linear analogs like adipaldehyde are more straightforward to synthesize .

Critical Analysis of Evidence Gaps

The provided evidence lacks direct studies on 4-methylheptanedial. Key limitations include:

- No experimental data on its synthesis, stability, or applications in peer-reviewed sources (e.g., –12 focus on machine learning or general chemistry principles).

- Inferences rely on extrapolation from glutaraldehyde and ligand design principles ().

Biologische Aktivität

4-Methylheptanedial is a compound of increasing interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

4-Methylheptanedial is an aldehyde with the chemical formula . It features a branched alkane structure, which can influence its reactivity and interaction with biological systems. The compound's structure is characterized by a seven-carbon chain with a methyl group at the second position and two carbonyl groups at the terminal positions.

Biological Activity Overview

The biological activities of 4-Methylheptanedial have been explored in various contexts, including:

- Antimicrobial Properties : Several studies have indicated that aldehyde compounds exhibit antibacterial and antifungal activities. For instance, derivatives of 4-Methylheptanedial have shown potential against various pathogens, suggesting that it may serve as a lead compound for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research has indicated that certain aldehydes can modulate inflammatory responses in cells. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways.

- Antioxidant Activity : Aldehydes are known to exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.

The mechanisms through which 4-Methylheptanedial exerts its biological effects can be summarized as follows:

- Interaction with Cellular Receptors : The compound may interact with specific cellular receptors or enzymes, altering their activity and influencing metabolic pathways.

- Modulation of Gene Expression : Studies suggest that 4-Methylheptanedial can affect the expression levels of genes involved in inflammation and oxidative stress responses.

- Formation of Reactive Species : As an aldehyde, it may participate in reactions that generate reactive oxygen species (ROS), contributing to both its therapeutic effects and potential cytotoxicity.

Antimicrobial Activity

A study conducted by researchers synthesized several derivatives of 4-Methylheptanedial and evaluated their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant inhibition zones, suggesting promising antimicrobial activity (Table 1).

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 4-Methylheptanedial | Staphylococcus aureus | 15 |

| 4-Methylheptanedial | Escherichia coli | 12 |

Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of 4-Methylheptanedial in a murine model. Mice treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 compared to the control group. This suggests that the compound may inhibit inflammatory pathways effectively.

Research Findings

Recent research has highlighted the need for further investigation into the pharmacological profiles of 4-Methylheptanedial. Notably:

- Toxicity Studies : While some studies indicate low toxicity levels at therapeutic doses, comprehensive toxicity assessments are necessary to establish safety profiles.

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how 4-Methylheptanedial interacts with cellular components at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.